molecular formula C12H11FN2O B13632665 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13632665
M. Wt: 218.23 g/mol
InChI Key: KRWAVMHAUAZKRJ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Chemical Reactions Analysis

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the imidazole ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

1-(5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with other imidazole derivatives, such as:

What sets this compound apart is its unique substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11FN2O/c1-8(16)11-7-10(13)3-4-12(11)15-6-5-14-9(15)2/h3-7H,1-2H3

InChI Key

KRWAVMHAUAZKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)C(=O)C

Origin of Product

United States

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